2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide
Description
2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a fused naphthothiophene core. Its structure includes a chloroacetamide group linked to a 3-cyano-substituted dihydronaphthothiophene system. Key properties include a molecular formula of C₁₃H₁₆ClN₃OS (as inferred from related analogs in ) and a melting point range of 177–179°C (for a closely related tetrahydro analog, see ).
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5-dihydrobenzo[g][1]benzothiol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-7-13(19)18-15-12(8-17)11-6-5-9-3-1-2-4-10(9)14(11)20-15/h1-4H,5-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKQUKFLVMAESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2C#N)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide involves several steps. One common method includes the reaction of 1-naphthol with potassium carbonate and acetone, followed by the addition of allyl bromide . Another approach involves the reaction of p-substituted benzaldehydes with malononitrile in the presence of calcium carbonate in absolute ethanol . These methods highlight the versatility and complexity of the synthetic routes for this compound.
Chemical Reactions Analysis
2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, acetone, allyl bromide, and calcium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thionaphthene core and the cyano and chloro substituents.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as an important synthetic intermediate for the development of new pharmaceuticals. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory and analgesic activities . Additionally, its unique molecular structure makes it a valuable tool for studying various biochemical pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide involves its interaction with specific molecular targets and pathways. While the exact targets are still under investigation, it is believed that the compound exerts its effects by modulating key enzymes and receptors involved in inflammation and pain signaling . Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
Pyridine-Based Analogs
Compounds such as 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) (synthesized in and ) share the chloroacetamide backbone but replace the naphthothiophene system with a pyridine ring. These analogs exhibit distinct reactivity due to the pyridine’s electron-deficient nature, enabling nucleophilic substitution reactions more readily than the thiophene-based compound. For example, compound 2 was synthesized via refluxing 3-cyano-4,6-distyrylpyridin-2(1H)-thione with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol, yielding an 85% product. Biological studies suggest pyridine-containing derivatives often display enhanced antimicrobial or anticancer activity compared to thiophene analogs.
Phthalimide Derivatives
3-Chloro-N-phenyl-phthalimide () differs significantly in its bicyclic aromatic system (isoindoline-1,3-dione) and phenyl substitution. While the target compound features a sulfur-containing thiophene ring, phthalimide derivatives are oxygen-rich and often serve as monomers for polyimides. The chloro group in 3-chloro-N-phenyl-phthalimide enhances its utility in polymerization reactions, unlike the acetamide-linked chloro group in the target compound, which may prioritize intermolecular hydrogen bonding.
Herbicidal Chloroacetamides
Compounds like alachlor and pretilachlor () share the 2-chloroacetamide functional group but incorporate substituted aromatic or heteroaromatic rings (e.g., 2,6-diethylphenyl or dimethylthienyl). These herbicides exploit the chloroacetamide moiety’s ability to inhibit plant cell division.
| Property | Target Compound | Alachlor |
|---|---|---|
| Core Structure | Naphthothiophene | 2,6-Diethylphenyl |
| Primary Use | Research Chemical | Herbicide |
| Key Functional Groups | Cyano, Thiophene | Methoxymethyl, Chloro |
Furan-Based Analog
2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide () replaces the thiophene ring with a furan, altering electronic properties (oxygen vs. sulfur). The furan’s lower aromaticity and higher polarity may reduce stability compared to the thiophene-containing compound. This analog’s molecular formula (C₉H₉ClN₂O₂) and molar mass (212.63 g/mol) highlight its simpler structure.
Key Research Findings and Limitations
- Thermal Stability : The tetrahydrobenzo[b]thiophene analog’s melting point (177–179°C) suggests moderate thermal stability, but data for the dihydro variant is lacking.
Biological Activity
2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide is a thionaphthene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, with the molecular formula and a molecular weight of 302.8 g/mol, is being investigated for its therapeutic properties, including anti-inflammatory and analgesic activities.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its biological activity. The presence of a chloro group and a cyano group on the naphthalene ring enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H11ClN2OS |
| Molecular Weight | 302.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | AUKQUKFLVMAESM-UHFFFAOYSA-N |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in pain and inflammation pathways. It is hypothesized that the compound modulates key enzymes and receptors, potentially influencing cyclooxygenase (COX) activity and other inflammatory mediators.
Biological Activity Studies
Recent research has focused on evaluating the biological activities of this compound through various in vitro and in vivo studies:
- Analgesic Activity : Research has indicated that derivatives of chloroacetamides exhibit significant analgesic effects. For instance, compounds structurally related to this compound have shown promise in reducing pain responses in animal models compared to standard analgesics like diclofenac sodium .
- Antimicrobial Potential : In a study screening various chloroacetamides for antimicrobial activity, it was found that similar compounds displayed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The structure-activity relationship (SAR) revealed that lipophilicity plays a crucial role in their antimicrobial efficacy .
- Anti-inflammatory Effects : The compound's potential anti-inflammatory properties are being explored through its ability to inhibit COX enzymes, which are key players in the inflammatory response. Docking studies suggest favorable binding interactions with COX enzymes .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study 1 : A series of N-substituted chloroacetamides were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated that modifications on the phenyl ring significantly impacted their effectiveness against different bacterial strains .
- Case Study 2 : Another study focused on the analgesic properties of similar thionaphthene derivatives showed that specific substitutions could enhance pain relief effects in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
